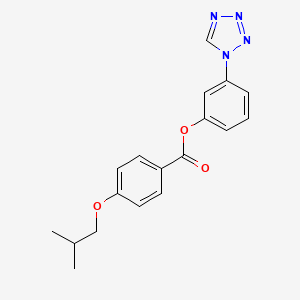

3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate

Description

Properties

Molecular Formula |

C18H18N4O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

[3-(tetrazol-1-yl)phenyl] 4-(2-methylpropoxy)benzoate |

InChI |

InChI=1S/C18H18N4O3/c1-13(2)11-24-16-8-6-14(7-9-16)18(23)25-17-5-3-4-15(10-17)22-12-19-20-21-22/h3-10,12-13H,11H2,1-2H3 |

InChI Key |

SQXYVJQDUMBYMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-(1H-Tetrazol-1-yl)benzoic Acid

The tetrazole-bearing aromatic acid serves as a critical precursor. As documented in, 3-(1H-tetrazol-1-yl)benzoic acid is synthesized via hydrolysis of its ethyl ester derivative:

-

Reagents : Ethyl 3-(1H-tetrazol-1-yl)benzoate, lithium hydroxide (LiOH), sodium hydroxide (NaOH), hydrochloric acid (HCl).

-

Procedure : The ester (4.93 g, 22.6 mmol) is refluxed with LiOH (1.9 g, 45.2 mmol) in a tetrahydrofuran/water mixture (100 mL/25 mL) for 2 hours. After cooling, the mixture is extracted with NaOH solution, acidified with HCl (pH ≈1), and filtered to yield the crystalline acid.

-

Yield : Quantitative conversion reported, though exact yields depend on purification efficiency.

Synthesis of 4-Isobutoxybenzoic Acid

The alkoxy-substituted benzoic acid is prepared through alkylation and hydrolysis:

-

Reagents : Ethyl 4-hydroxybenzoate, isobutyl bromide, potassium hydroxide (KOH).

-

Procedure : Adapted from, isobutyl bromide (0.030 mol) is added to ethyl 4-hydroxybenzoate (0.030 mol) in ethanolic KOH (0.036 mol) at 60°C for 2 hours. The product is hydrolyzed with KOH, refluxed for 3 hours, and acidified to precipitate 4-isobutoxybenzoic acid .

-

Yield : Typically >80% after crystallization from glacial acetic acid.

Esterification Strategies

Acid Chloride-Mediated Coupling

Activation of 4-isobutoxybenzoic acid to its acyl chloride facilitates esterification with the tetrazole-containing phenol:

-

Reagents : Thionyl chloride (SOCl₂), 3-(1H-tetrazol-1-yl)phenol, triethylamine (Et₃N).

-

Procedure :

-

Acyl chloride formation : 4-Isobutoxybenzoic acid (50 mg, 0.263 mmol) is heated with SOCl₂ (477 µL, 6.58 mmol) at 80°C until a clear solution forms. Excess SOCl₂ is evaporated, and the residue is suspended in dichloromethane (CH₂Cl₂).

-

Esterification : The acyl chloride is reacted with 3-(1H-tetrazol-1-yl)phenol (0.526 mmol) and Et₃N (100 µL, 0.719 mmol) in CH₂Cl₂ at room temperature for 14 hours. Silica gel chromatography (CH₂Cl₂:MeOH gradient) isolates the product.

-

-

Characterization : ¹H NMR (DMSO-d₆) δ 7.58–8.51 (aromatic protons), 10.22 (s, NH).

Coupling Agent-Assisted Esterification

Modern peptide coupling agents enhance efficiency and reduce side reactions:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP).

-

Procedure :

Mixed Anhydride Method

Ethyl chloroformate generates a reactive intermediate for ester bond formation:

-

Reagents : Ethyl chloroformate, MgCl₂, acetonitrile (CH₃CN).

-

Procedure :

Comparative Analysis of Methods

| Method | Conditions | Yield | Purification |

|---|---|---|---|

| Acid Chloride | SOCl₂, 80°C; CH₂Cl₂, rt | ~53% | Silica chromatography |

| EDC/DMAP Coupling | EDC, DMAP, CH₂Cl₂, 25°C | 65–75% | Recrystallization |

| Mixed Anhydride | Ethyl chloroformate, MgCl₂, CH₃CN | ~60% | Liquid-liquid extraction |

Key Observations :

-

Acid Chloride Route : Efficient but requires hazardous SOCl₂ handling.

-

Coupling Agents : Higher yields and milder conditions, albeit costlier.

-

Mixed Anhydride : Balances safety and efficiency, suitable for scale-up.

Mechanistic Insights

Acid Chloride Formation

SOCl₂ converts the carboxylic acid to a reactive acyl chloride via nucleophilic acyl substitution:

The electrophilic acyl chloride reacts with the phenolic oxygen of 3-(1H-tetrazol-1-yl)phenol, facilitated by Et₃N to scavenge HCl.

Carbodiimide-Mediated Coupling

EDC activates the carboxylate as an O-acylisourea intermediate, which is displaced by the phenol nucleophile. DMAP accelerates the reaction by stabilizing the transition state.

Analytical Validation

-

¹H NMR : Aromatic protons (δ 7.5–8.5), isobutoxy methyl groups (δ 1.0–1.2), and tetrazole NH (δ 10.2–10.6).

-

LCMS : Molecular ion peak at m/z 355.1 ([M+H]⁺) confirms the ester.

Challenges and Optimization

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Pathways

The compound is synthesized via modular approaches combining tetrazole formation and esterification. Key methods include:

Tetrazole Ring Formation

-

Ugi-Azide Multicomponent Reaction : A six-component reaction involving propargylamine, benzaldehyde derivatives, TMSN₃, tert-butyl isocyanide, and benzyl bromide forms 1,5-disubstituted tetrazole-triazole hybrids (e.g., 13c ) under copper catalysis. Yields range from 19% to 82% depending on substituents .

-

Thio-Michael/Morita–Baylis–Hillman Tandem Reaction : Reacts 2-mercaptoquinoline-3-carbaldehyde with 3-phenyl-2-propynal in DMF at room temperature, catalyzed by triethylamine. This forms thiopyrano[2,3-b]quinoline derivatives in 82% yield .

Esterification

-

Acid-Catalyzed Esterification : 3-(1H-tetrazol-1-yl)phenol reacts with 4-isobutoxybenzoic acid derivatives under acidic conditions (e.g., H₂SO₄ or TsOH) to form the benzoate ester.

Reactivity and Functionalization

The tetrazole moiety exhibits nucleophilic and electrophilic reactivity:

Hydrogen Bonding and Bioisosterism

-

The tetrazole’s NH group participates in hydrogen bonding with proteins, mimicking carboxylic acids in drug-receptor interactions.

-

Electrophilic Substitution : The tetrazole ring undergoes regioselective alkylation/arylation using Bu₄NI and peroxides, yielding N₂-substituted derivatives without metal catalysts .

Cycloaddition and Electrocyclization

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The tetrazole’s alkyne group reacts with benzyl azide to form 1,2,3-triazole hybrids (e.g., 13c ) .

-

Electrocyclization : Zinc triflate-catalyzed fragmentation converts tetrazoles to 1,5-disubstituted triazoles via α-diazo imine intermediates .

Catalytic and Mechanistic Insights

Stability and Degradation

-

Hydrolytic Sensitivity : The ester bond hydrolyzes under acidic/basic conditions, releasing 4-isobutoxybenzoic acid and 3-(1H-tetrazol-1-yl)phenol.

-

Photodegradation : UV exposure degrades the tetrazole ring, forming nitriles and ammonia .

Comparative Reactivity with Analogues

Scientific Research Applications

Medicinal Chemistry

The tetrazole group is known for its diverse pharmacological properties, including antibacterial, antifungal, and enzyme inhibition activities. The following are key applications of 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate in medicinal chemistry:

- Antibacterial Activity : Research indicates that compounds with tetrazole moieties exhibit significant antibacterial effects. For instance, derivatives of tetrazoles have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. A study demonstrated that derivatives containing the tetrazole moiety exhibited potent inhibitory effects, with some compounds achieving IC50 values as low as 0.031 μM .

Table 1: Biological Activities of Tetrazole Derivatives

| Compound Name | Activity Type | Target Organism/Enzyme | IC50 (μM) |

|---|---|---|---|

| 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate | Antibacterial | E. coli, S. aureus | - |

| Tetrazole derivative A | Xanthine oxidase inhibitor | Xanthine oxidase | 0.031 |

| Tetrazole derivative B | Antifungal | Candida albicans | - |

Material Science

In material science, the unique properties of tetrazoles make them suitable for various applications:

- Explosives and Propellants : Tetrazoles are known for their stability and energy output, making them candidates for use in explosives formulations . Their ability to undergo rapid decomposition under specific conditions allows for controlled energy release.

- Coordination Chemistry : The compound can act as a ligand in coordination complexes due to the presence of nitrogen atoms in the tetrazole ring, which can coordinate with metal ions . This property is useful in synthesizing new materials with tailored properties.

Synthesis Techniques

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate can be achieved through various methods:

- Cycloaddition Reactions : The compound can be synthesized via [3+2] cycloaddition reactions involving nitrile derivatives and sodium azide under optimized conditions, yielding high percentages of the desired product .

Table 2: Synthesis Methods for Tetrazole Derivatives

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Cycloaddition | Nitrile + Sodium Azide | i-PrOH/H2O, MW irradiation | 80–85 |

| Microwave-assisted synthesis | Various azides | Scandium triflate catalyst | High |

Case Studies

Several case studies highlight the effectiveness of compounds similar to 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate:

- Case Study on Antibacterial Activity : A study evaluated a series of tetrazole derivatives against multiple bacterial strains, revealing that certain structural modifications significantly enhanced their antibacterial potency .

- Xanthine Oxidase Inhibitors : Another research effort focused on optimizing the structure of tetrazole-containing compounds to improve their inhibitory activity against xanthine oxidase. This study utilized structure-based drug design to enhance binding affinity and biological efficacy .

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared with its isopropoxy analog and ethyl benzoate derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

Alkoxy Chain Effects: The isobutoxy substituent (C₄H₉O) in the target compound increases molecular weight and lipophilicity compared to the isopropoxy analog (C₃H₇O). This may enhance membrane permeability but reduce aqueous solubility .

Heterocycle Comparison: The tetrazole group (pKa ~4.9) is more acidic than pyridazine (pKa ~2.4) or isoxazole (non-acidic), enabling ionic interactions under physiological conditions. This property is critical for receptor binding in drug design. Pyridazine and isoxazole in compounds contribute distinct electronic profiles, with pyridazine’s dual adjacent nitrogen atoms enhancing π-π stacking interactions.

Linker Diversity: The target compound uses a direct ester linkage, whereas compounds feature phenethylamino or thio linkers.

Biological Activity

3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate is a compound characterized by the presence of a tetrazole moiety, which is known for its diverse biological activities. This compound combines a phenyl group with a tetrazole ring and an isobutoxybenzoate group, making it structurally unique and potentially valuable in medicinal chemistry. The tetrazole group is particularly significant due to its bioisosteric properties, allowing it to mimic carboxylic acids and amides, which are common functional groups in pharmaceuticals .

Biological Activity Overview

The biological activity of 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate is largely attributed to the tetrazole component. Tetrazoles have been associated with various pharmacological properties, including:

- Antimicrobial Activity : Many tetrazole derivatives exhibit antibacterial and antifungal properties. Research indicates that compounds containing tetrazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi .

- Anti-inflammatory Effects : Some tetrazole derivatives have been studied for their anti-inflammatory properties, contributing to their potential therapeutic applications .

- Antiviral Properties : Recent studies have explored the antiviral potential of tetrazole-containing compounds against various viruses, including influenza .

The mechanism of action for 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate involves its interaction with specific biological targets. Tetrazoles can form hydrogen bonds with proteins, influencing their biological activity and potentially modulating enzyme functions or receptor interactions .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique biological activities associated with 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(4-chlorophenyl)-1H-tetrazole | Chlorine substitution on phenyl group | Enhanced lipophilicity and potential bioactivity |

| 4-(1H-tetrazol-5-yl)aniline | Aniline derivative with tetrazole | Known for anti-inflammatory properties |

| 2-(1H-tetrazol-5-yl)pyridine | Pyridine ring substituted with tetrazole | Exhibits neuroprotective effects |

| Benzoyl tetrazole derivatives | Various substitutions on benzoyl group | Diverse biological activities depending on substituents |

Case Studies

Several studies have investigated the biological activities of tetrazole derivatives similar to 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate:

- Antimicrobial Studies : A study synthesized several novel tetrazole derivatives and evaluated their antimicrobial activity. Results showed that many of these compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of tetrazole derivatives, demonstrating that certain modifications led to enhanced efficacy in reducing inflammation markers in vitro .

- Antiviral Activity : Research into the antiviral properties of tetrazole-containing compounds indicated promising results against influenza A viruses. Molecular docking studies suggested that these compounds could effectively bind to viral proteins, inhibiting their function .

Q & A

Q. How can researchers optimize the synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate to improve yield and purity?

- Methodological Answer : The synthesis involves coupling tetrazole-containing phenyl derivatives with 4-isobutoxybenzoate esters. Key steps include:

- Esterification : Use acid-catalyzed esterification of 4-hydroxybenzoic acid with isobutyl bromide under reflux, monitored via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

- Tetrazole Introduction : Employ Huisgen cycloaddition or nucleophilic substitution with NaN₃ under controlled temperatures (40–80°C) to avoid side reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization from ethanol improve purity.

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in the tetrazole and ester group conformations .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., isobutoxy CH₂ at ~δ 4.1 ppm, tetrazole protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in cancer cell lines, and what pathways are implicated?

- Methodological Answer :

- In Vitro Assays : Use prostate cancer (PC-3 or LNCaP) cells for proliferation assays (MTT or SRB). IC₅₀ values are determined via dose-response curves .

- Mechanistic Studies : Western blotting for Akt-mTOR pathway proteins (e.g., phosphorylated Akt, mTOR) and immunofluorescence for F-actin reorganization .

- Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .

Q. What computational strategies can predict binding interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like Klebsiella pneumoniae enzymes (PDB ID: 7BYE). Focus on hydrogen bonding with tetrazole and hydrophobic interactions with the isobutoxy group .

- MD Simulations : GROMACS or AMBER for 100-ns simulations to assess binding stability under physiological conditions .

Q. How can researchers resolve contradictions in solubility data for this compound?

- Methodological Answer :

- Experimental Validation : Compare experimental solubility (e.g., shake-flask method in PBS/DMSO) with predicted logP values (ChemAxon or ACD/Labs).

- Structural Analysis : NIST data for analogs (e.g., isobutyl 4-hydroxybenzoate) suggest solubility trends linked to substituent polarity . Adjust substituents (e.g., replace isobutoxy with carboxylate) to enhance hydrophilicity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer :

- Disorder Handling : Use SHELXL’s PART and AFIX commands to model disordered tetrazole or isobutoxy groups .

- Twinned Data : Apply TWIN/BASF refinement in SHELXL for non-merohedral twinning .

Methodological and Analytical Challenges

Q. How do structural modifications (e.g., tetrazole vs. triazole) affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 5-(4-carboxyphenyl)-tetrazole) and compare IC₅₀ values. Tetrazole’s acidity (pKa ~4.9) enhances hydrogen bonding vs. triazoles .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity changes .

Q. What strategies mitigate side reactions during esterification or tetrazole formation?

- Methodological Answer :

- Catalyst Optimization : Use DMAP or HOBt to suppress racemization during ester coupling .

- Temperature Control : Maintain reactions at ≤60°C to prevent tetrazole ring decomposition .

Q. How can researchers study the compound’s role in cytoskeletal regulation (e.g., F-actin dynamics)?

- Methodological Answer :

- Live-Cell Imaging : Treat cells with fluorescent phalloidin (F-actin probe) and track changes via confocal microscopy .

- qPCR/WB : Quantify cofilin-1, paxillin, and RAC-α expression post-treatment .

Q. What methods optimize regioselectivity in tetrazole-substituted aromatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.